2-[(2E)-2-{2-[(4-chlorophenyl)sulfanyl]benzylidene}hydrazinyl]-1,3-benzothiazole
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Overview
Description
2-[(2E)-2-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzothiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE typically involves the condensation of 2-aminobenzothiazole with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with phenylhydrazine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(2E)-2-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
Uniqueness
2-[(2E)-2-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is unique due to its specific structural features, such as the benzothiazole core and the presence of a chlorophenyl group. These structural elements contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H14ClN3S2 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-[(E)-[2-(4-chlorophenyl)sulfanylphenyl]methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C20H14ClN3S2/c21-15-9-11-16(12-10-15)25-18-7-3-1-5-14(18)13-22-24-20-23-17-6-2-4-8-19(17)26-20/h1-13H,(H,23,24)/b22-13+ |
InChI Key |
ZLPDCGJUOIWMIB-LPYMAVHISA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3S2)SC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3S2)SC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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